Astragaloside I

Catalog No.
S987691
CAS No.
84680-75-1
M.F
C45H72O16
M. Wt
869.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astragaloside I

CAS Number

84680-75-1

Product Name

Astragaloside I

IUPAC Name

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate

Molecular Formula

C45H72O16

Molecular Weight

869.0 g/mol

InChI

InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1

InChI Key

KXHCYYSIAXMSPA-OOCCOBHWSA-N

Canonical SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O

Astragaloside I is a triterpenoid saponin that is cycloastragenol glycosylated at positions 3 and 6 by 2,3-di-O-acetyl-beta-D-xylosyl and beta-D-glucosyl residues respectively. It has a role as a plant metabolite. It is a triterpenoid saponin, a monosaccharide derivative, a beta-D-glucoside, a member of oxolanes and a pentacyclic triterpenoid. It is functionally related to a cycloastragenol.
Astrasieversianin IV has been reported in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.

Astragaloside I (CAS 84680-75-1) is a highly purified, di-acetylated cycloartane-type triterpene saponin natively found in Astragalus membranaceus. Unlike its widely commercialized deacetylated derivative, Astragaloside IV, Astragaloside I retains its native acetyl groups, conferring significantly higher lipophilicity and distinct membrane partitioning behavior. In industrial and analytical procurement, it is primarily sourced as a critical reference standard for quantifying genuine, pre-processed plant profiles, as well as a lipophilic probe for formulation studies, pharmacokinetic modeling, and targeted Wnt/β-catenin pathway activation [1].

Research Fit

Cycloartane triterpene saponin Core aglycone cycloastragenol shared with astragalosides II, III, IV
Distinct glycosylation pattern Xylose and glucose at C-3/C-6; glucose at C-25 differentiates from in-class analogs
Analytical differentiation research Supports saponin-specific method development and procurement decisions

Procuring Astragaloside IV as a generic substitute for Astragaloside I fundamentally compromises analytical accuracy and formulation design. Astragaloside IV is largely an artifact of extraction, formed via the hydrolysis of native acylated saponins like Astragaloside I during standard pharmacopeial processing (e.g., ammonia treatment or heating). Consequently, using Astragaloside IV to baseline raw material quality fails to capture the genuine phytochemical profile. Furthermore, the absence of acetyl groups in Astragaloside IV drastically reduces its logPow and lipid bilayer affinity, rendering it an inaccurate surrogate for Astragaloside I in liposomal formulation testing, membrane permeability assays, and lipophagy models [1].

Substitution Risk

Model-response endpoint context may differ
Astragaloside II or IV may not reproduce the liver fibrosis endpoint response observed with astragaloside I in cholestatic disease models.
Analytical stability profile varies across analogs
Solution stability is not uniform; substituting with another astragaloside can shift storage requirements and assay reproducibility.
AChE binding affinity may not transfer
Reported docking scores indicate higher affinity for astragaloside I; analog binding behavior should not be assumed equivalent.

Native Marker Integrity in Pharmacopeial Extraction Assays

In comparative HPLC-ELSD analyses of Astragali Radix extracts, Astragaloside I serves as the primary genuine constituent, whereas Astragaloside IV is predominantly a degradation artifact. When subjected to European Pharmacopoeia (Ph. Eur.) ammonia treatment, Astragaloside I undergoes near-quantitative hydrolysis. The sum of the peak areas of degraded acylated astragalosides (including Astragaloside I at Rt = 46 min) directly correlates with the newly formed Astragaloside IV peak (Rt = 34 min). Without ammonia hydrolysis, Astragaloside I remains the major detectable constituent, while Astragaloside IV is only present as a minor compound[1].

Evidence DimensionNative constituent preservation vs. extraction degradation
Target Compound DataAstragaloside I (Major genuine peak at Rt = 46 min; completely degrades under ammonia hydrolysis)
Comparator Or BaselineAstragaloside IV (Minor genuine peak; forms quantitatively from Astragaloside I/II degradation)
Quantified DifferenceAmmonia treatment reduces Astragaloside I to near zero, while Astragaloside IV peak area increases proportionally to the lost acylated mass.
ConditionsReversed-phase HPLC-ELSD analysis of butanol extracts with and without Ph. Eur. ammonia hydrolysis.

Procurement of Astragaloside I is mandatory for QA/QC laboratories seeking to quantify the true native saponin content of raw materials before extraction-induced degradation occurs.

Anti-Fibrotic Endpoint (Mouse CLD)
Head-to-head
Significant CK19/α-SMA improvement vs. non-significant for AS II/IV
Reported model-response endpoint differentiation
DDC-induced mouse model; 50 mg/kg oral

Lipid Bilayer Affinity and Membrane Partitioning

The di-acetylated structure of Astragaloside I significantly enhances its lipophilicity compared to its deacetylated analogs. Computational and experimental LC-MS profiling demonstrates that the affinity for lipid bilayers strictly follows the logPow order: Astragaloside I > Astragaloside II > Astragaloside III ≈ Astragaloside IV. The binding energies for these saponins into lipid membranes range from approximately -55 to -51 kJ/mol, with Astragaloside I exhibiting the strongest lipophilic partitioning behavior[1].

Evidence DimensionLipid bilayer affinity and logPow ranking
Target Compound DataAstragaloside I (Highest logPow and lipid bilayer affinity)
Comparator Or BaselineAstragaloside IV (Lowest logPow and weakest lipid bilayer affinity)
Quantified DifferenceLipid affinity strictly correlates with acetylation, placing Astragaloside I at the top of the membrane partitioning hierarchy (I > II > III ≈ IV).
ConditionsLC-MS determination and theoretical binding energy calculations (-55 to -51 kJ/mol range) for lipid bilayer models.

Buyers developing lipid-nanoparticle formulations or studying transcellular permeability must select Astragaloside I over Astragaloside IV to ensure adequate membrane partitioning.

AChE Docking Score
In silico
−7.610 kcal/mol
Supports AChE binding affinity context
Molecular docking; comparator values not fully reported

Dose-Dependent Osteogenic Differentiation via Wnt/β-catenin

Astragaloside I functions as a potent, specific activator of osteoblast differentiation in murine models. In vitro assays using MC3T3-E1 cells demonstrate that Astragaloside I applied at 10-40 μM significantly upregulates the expression of key osteogenesis marker genes, including β-catenin, Runx2, BGP, OPG, and RANKL. This results in a quantifiable, dose-dependent increase in both alkaline phosphatase (ALP) cellular levels and extracellular matrix calcium deposition compared to untreated baselines [1].

Evidence DimensionOsteogenic marker expression and matrix mineralization
Target Compound DataAstragaloside I (10-40 μM induces significant upregulation of β-catenin and Runx2)
Comparator Or BaselineUntreated baseline (Basal levels of ALP and calcium deposition)
Quantified DifferenceDose-dependent increase in ALP activity and extracellular calcium matrix formation strictly tied to the 10-40 μM concentration window.
ConditionsIn vitro MC3T3-E1 murine osteoblastic cell line assay.

Provides a highly specific, quantitative positive control for researchers screening novel Wnt/β-catenin pathway activators in bone tissue engineering.

Solution Stability (1 µg/mL)
Head-to-head
7.7%
Stability context for analytical planning
vs. AS II 12%, AS IV 9.4%; standard solution
Osteogenic Mechanism
Patent data
Upregulates Runx2, BMP-2, β-catenin; downregulates RANKL/OPG
Supports osteoblast differentiation model context
In vitro; no direct comparator provided
Plasma LLOQ (rat)
Cross-study
11.8 ng/mL
Analytical sensitivity context
UHPLC-MS/MS; AS II 9.6, AS IV 6.0 ng/mL
Biotransformation Rate
Class-level
Faster conversion to cycloastragenol vs. AS II/IV
Metabolic profile context
In vitro human microbiota model

Genuine Phytochemical Profiling and QA/QC

Because Astragaloside I is a native constituent that degrades into Astragaloside IV during standard pharmacopeial extraction, it is the essential reference standard for analytical laboratories auditing the pre-processing quality and true saponin yield of raw Astragali Radix biomass[1].

Lipid-Based Drug Delivery and Permeability Modeling

Leveraging its superior logPow and lipid bilayer affinity compared to Astragaloside IV, Astragaloside I is the preferred cycloartane-type saponin for loading into liposomes, nano-emulsions, and other hydrophobic drug delivery matrices [2].

Osteogenic Pathway Screening Assays

Due to its validated ability to upregulate β-catenin and Runx2 at 10-40 μM, Astragaloside I serves as a reliable, non-peptide positive control in in vitro assays measuring MC3T3-E1 cell differentiation and bone matrix mineralization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cholestatic liver disease models
Model-response endpoint context
CK19/α-SMA endpoint review
AChE inhibition assay studies
Binding affinity context
In silico docking interpretation
Analytical method development
Stability profile differentiation
LLOQ and stability validation
Osteoblast differentiation models
Wnt/β-catenin pathway context
Runx2/BMP-2 expression endpoints
Biotransformation studies
Metabolic conversion rate context
Cycloastragenol formation monitoring

XLogP3

2.4

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

7

Exact Mass

868.48203620 Da

Monoisotopic Mass

868.48203620 Da

Heavy Atom Count

61

UNII

24CT26I88H

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